molecular formula C12H16N2O3 B1383472 tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate CAS No. 1803610-03-8

tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate

Cat. No. B1383472
M. Wt: 236.27 g/mol
InChI Key: OIZSFFWLQBTEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate” is a chemical compound with the molecular formula C12H16N2O3 . It has a molecular weight of 236.27 .


Synthesis Analysis

While specific synthesis methods for “tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate” are not available in the retrieved data, similar compounds have been synthesized from related precursors in two steps .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate” consists of a planar furopyridine ring . The structure is stabilized by intramolecular hydrogen bonds .


Physical And Chemical Properties Analysis

The boiling point of “tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate” is predicted to be 359.9±41.0 °C . The compound has a predicted density of 1.19±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Structural Analysis : The synthesis of compounds related to tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate involves complex reactions and is characterized by various methods like NMR and MS. One such compound, synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile, exhibits fluorescent properties and is structurally analyzed using X-ray crystallography (Ibrahim et al., 2018).

  • Chemical Transformations : Tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate and its derivatives undergo various chemical transformations. For example, reaction with tributylvinyltin and Pd(PPh3)4-LiCl can produce different adducts, which are further subject to reactions with electrophilic and nucleophilic reagents (Moskalenko & Boev, 2014).

Crystal Structure Analysis

  • X-ray Diffraction Studies : The molecular and crystal structure of related compounds is analyzed using X-ray diffraction. These studies reveal the planarity of the molecule, intramolecular hydrogen bonds, and other structural details that are critical for understanding the compound's properties and potential applications (Dazie et al., 2017).

Potential Applications

  • Fluorescent Properties : Some tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate derivatives exhibit fluorescent properties, which could be useful in imaging and analytical applications. However, antimicrobial and antioxidant screening studies show no significant activity in these areas (Ibrahim et al., 2018).

  • Ligand Potential in Chemistry : The structure and properties of these compounds suggest potential as ligands in chemical reactions. Their ability to form stable crystal structures and undergo various chemical transformations indicates potential utility in catalysis and synthesis (Dazie et al., 2017).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate”. Given the interest in heterocyclic compounds for their wide range of biological and pharmacological activities , this compound could be a valuable addition to the field.

properties

IUPAC Name

tert-butyl N-(2,3-dihydrofuro[2,3-c]pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-9-7-16-10-6-13-5-4-8(9)10/h4-6,9H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZSFFWLQBTEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
Reactant of Route 2
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
Reactant of Route 5
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.